![molecular formula C7H8F3NS B2543490 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine CAS No. 1270420-10-4](/img/structure/B2543490.png)

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

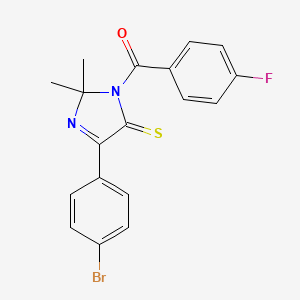

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine is a chemical compound with the molecular formula C7H8F3NS . It is a derivative of ethylamine, where one of the hydrogen atoms in the ethyl group is replaced by a 5-(trifluoromethyl)-2-thienyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the use of ω-Transaminase (ω-TA) derived from Vitreoscilla stercoraria DSM 513 (Vs TA) for the synthesis of chiral amines . The Vs TA was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-1-[4-(trifluoromethyl)phenyl]ethylamine .Molecular Structure Analysis

The molecular structure of 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine consists of a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethylamine group at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine are not available in the retrieved data, it’s worth noting that similar compounds have been used in various chemical reactions. For instance, ω-Transaminase (ω-TA) has been used to perform the biocatalytic synthesis of chiral amines .Physical And Chemical Properties Analysis

The molecular weight of 1-[5-(Trifluoromethyl)-2-thienyl]ethylamine is 195.21 . Further physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

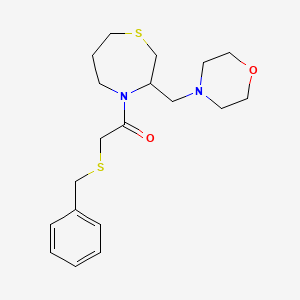

DNA-Groove Binding Agents

TFMTA has been synthesized as a DNA-groove binder, specifically targeting tumor cell DNA. Researchers achieved this through a serendipitous regioselective synthesis of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles . These compounds were characterized by heteronuclear 2D NMR experiments . The most promising derivative, compound 14m , demonstrated strong binding affinity to double-helical DNA, particularly within the minor groove. This interaction led to the formation of a stable complex, making it a potential candidate for tumor-related afflictions.

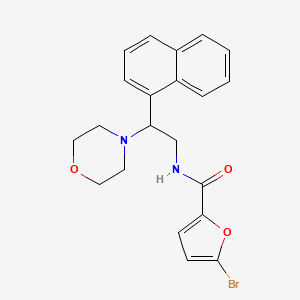

Pharmaceutical Intermediates

TFMTA serves as a key chiral intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a crucial role in the efficient production of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine (TPE) , which is used in painkillers and other medications . The ability to selectively reduce 4′-(trifluoromethyl)acetophenone to TPE highlights its significance in drug development.

Organofluorine Chemistry

Organofluorine compounds, especially those containing the trifluoromethyl (CF3) group, are essential in pharmaceutical and agrochemical industries. TFMTA’s electron-withdrawing properties and hydrophobic surface area contribute to its prominence in drug design and development .

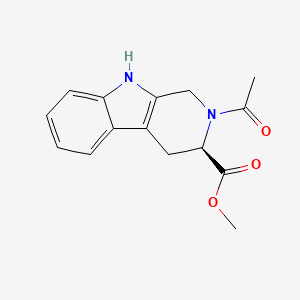

Chiral Synthesis

TFMTA has been harnessed in chiral synthesis. For example, it participates in a bienzyme cascade system, along with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH), to efficiently produce ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine . This compound serves as a key intermediate for selective tetrodotoxin-sensitive blockers .

Orientations Futures

Propriétés

IUPAC Name |

1-[5-(trifluoromethyl)thiophen-2-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3NS/c1-4(11)5-2-3-6(12-5)7(8,9)10/h2-4H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPHUAZLZMPEML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(Trifluoromethyl)-2-thienyl]ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2543413.png)

![(4-butoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2543414.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate](/img/structure/B2543416.png)

![1,7-dimethyl-3-pentyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2543417.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2543421.png)

![N-[[2-(Fluoromethyl)-6-oxaspiro[2.5]octan-2-yl]methyl]prop-2-enamide](/img/structure/B2543423.png)